2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde
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Overview
Description
2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde is an organic compound with the molecular formula C6H6O4 It is a derivative of furan, characterized by the presence of a methoxy group and a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde typically involves the oxidation of 2-methoxyfuran. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to enhance the efficiency of the reaction. The use of environmentally benign oxidants and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyfuran: A precursor in the synthesis of 2-Methoxy-5-oxo-2,5-dihydro-3-furaldehyde.
5-Hydroxymethylfurfural: Another furan derivative with similar chemical properties.
Furfural: A related compound with a formyl group attached to the furan ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a formyl group on the furan ring
Properties
IUPAC Name |
2-methoxy-5-oxo-2H-furan-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-6-4(3-7)2-5(8)10-6/h2-3,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXXIRPAJPDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=CC(=O)O1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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